Dicyclohexyl carbonate
CAS No.: 4427-97-8
Cat. No.: VC20866543
Molecular Formula: C13H22O3
Molecular Weight: 226.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4427-97-8 |
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Molecular Formula | C13H22O3 |
Molecular Weight | 226.31 g/mol |
IUPAC Name | dicyclohexyl carbonate |
Standard InChI | InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 |
Standard InChI Key | FYIBPWZEZWVDQB-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)OC(=O)OC2CCCCC2 |
Canonical SMILES | C1CCC(CC1)OC(=O)OC2CCCCC2 |
Introduction
Chemical Identity and Structure
Dicyclohexyl carbonate (CAS 4427-97-8) is a carbonate ester with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . Structurally, it features two cyclohexyl groups bonded to a central carbonate moiety, creating a molecule with specific steric properties. The carbonate functional group consists of a carbon atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms, each of which connects to a cyclohexyl ring.
Physical and Chemical Properties
Dicyclohexyl carbonate exhibits distinct physical and chemical properties that influence its behavior in various applications. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Dicyclohexyl Carbonate
Property | Value |
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Molecular Formula | C₁₃H₂₂O₃ |
Molecular Weight | 226.31 g/mol |
Physical State | Colorless to pale yellow liquid |
Density | 1.04 g/cm³ |
Boiling Point | 340.2°C at 760 mmHg |
Flash Point | 126°C |
Refractive Index | 1.481 |
Vapor Pressure | 8.73E-05 mmHg at 25°C |
Solubility | Soluble in most organic solvents; limited solubility in water |
The compound's high boiling point and low vapor pressure indicate low volatility, contributing to its stability in various applications . These properties make it particularly useful in processes requiring thermal stability.
Spectroscopic Data and Identification
The chemical structure of dicyclohexyl carbonate can be verified through various spectroscopic techniques. The compound's identifiers include:
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IUPAC Name: Dicyclohexyl carbonate
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SMILES Notation: O=C(OC1CCCCC1)OC2CCCCC2
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InChI: InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
These identifiers serve as standardized representations of the compound's structure, facilitating database searches and chemical information exchange.
Synthesis Methods
Several methods exist for synthesizing dicyclohexyl carbonate, with variations depending on scale and application requirements.
Industrial Production
In industrial settings, dicyclohexyl carbonate is commonly produced via transesterification processes, which are preferred over phosgene-based methods due to safety and environmental considerations. A documented process involves:
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Reaction of cyclohexanol with carbon dioxide in the presence of an organometallic catalyst
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Controlled temperature and pressure conditions (typically 130°C and 2 MPa CO₂ pressure)
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Extended reaction time (approximately 14 hours) followed by purification
This method has been reported to yield dicyclohexyl carbonate with approximately 40% efficiency, representing a more sustainable approach by utilizing CO₂ as a carbon source .
Laboratory Synthesis Routes
For laboratory-scale production, several synthetic pathways are employed:
Chemical Reactions
Dicyclohexyl carbonate participates in various reactions typical of carbonate esters, with its reactivity influenced by the steric effects of the cyclohexyl groups.
Thermal Decomposition
Studies on related compounds suggest that dicyclohexyl carbonate may undergo thermal decomposition at elevated temperatures. Research on the decomposition of dicyclohexyl peroxydicarbonate provides insights into potential decomposition pathways, though the specific mechanisms for dicyclohexyl carbonate would differ due to structural differences .
Applications
Dicyclohexyl carbonate finds applications across multiple fields, leveraging its unique properties and reactivity.
Polymer Chemistry
In polymer science, dicyclohexyl carbonate serves several important functions:
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As a precursor in polycarbonate synthesis, contributing to the production of materials with high impact resistance and optical clarity
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As a cross-linking agent that enhances mechanical properties in polymer systems
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In elastomeric material synthesis, providing flexibility and durability when combined with epoxy components
These applications utilize the compound's ability to form carbonate linkages within polymer structures, influencing physical properties such as transparency, strength, and flexibility.
Organic Synthesis
Dicyclohexyl carbonate functions as a versatile reagent in organic synthesis:
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As a carbonate group donor in various transformations
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In the preparation of other carbonate derivatives with specific functional properties
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As a component in the synthesis of pharmaceutical intermediates and agrochemical compounds
Its reactivity pattern makes it particularly useful when controlled carbonylation reactions are required.
Specialty Chemical Production
The compound serves as a solvent and reagent in the production of specialty chemicals, where its stability, low volatility, and specific reactivity profile provide advantages over other carbonates .
Analytical Methods
Several analytical techniques can be employed to identify and quantify dicyclohexyl carbonate in various matrices.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for separation and quantification. These techniques are often coupled with mass spectrometry (MS) for structural confirmation.
Spectroscopic Methods
Infrared (IR) spectroscopy can identify the characteristic C=O stretching vibration of the carbonate group, typically appearing around 1750-1760 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the cyclohexyl groups and carbonate carbon.
Related Compounds
Other Carbonate Esters
Dicyclohexyl carbonate belongs to the broader family of carbonate esters, which includes:
Table 2: Comparison of Selected Carbonate Esters
Compound | Formula | Key Differences from Dicyclohexyl Carbonate |
---|---|---|
Dimethyl carbonate | C₃H₆O₃ | Lower molecular weight, higher volatility |
Diethyl carbonate | C₅H₁₀O₃ | Lower molecular weight, different solubility profile |
Diphenyl carbonate | C₁₃H₁₀O₃ | Contains aromatic rings instead of alicyclic rings |
These structural differences result in varying physical properties and reactivity patterns, making each carbonate ester suitable for specific applications.
Deuterated Analogs
Current Research Trends
Recent research involving carbonate chemistry has focused on several areas with potential relevance to dicyclohexyl carbonate:
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Development of sustainable synthesis methods utilizing CO₂ as a carbon source, reducing reliance on phosgene-based processes
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Investigation of novel catalytic systems to improve yield and selectivity in carbonate synthesis
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Exploration of carbonate compounds as components in advanced materials with specific thermal, mechanical, or optical properties
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Studies on the role of carbonates in CO₂ fixation reactions, contributing to carbon capture and utilization technologies
These research directions highlight the growing importance of carbonate chemistry in addressing contemporary challenges in sustainable chemistry and materials science.
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